Cas no 2091717-61-0 (Ethanone, 1-(2-ethyl-7-methylpyrido[2,3-d]pyrimidin-6-yl)-)
![Ethanone, 1-(2-ethyl-7-methylpyrido[2,3-d]pyrimidin-6-yl)- structure](https://www.kuujia.com/scimg/cas/2091717-61-0x500.png)
Ethanone, 1-(2-ethyl-7-methylpyrido[2,3-d]pyrimidin-6-yl)- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-(2-ethyl-7-methylpyrido[2,3-d]pyrimidin-6-yl)-
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- Inchi: 1S/C12H13N3O/c1-4-11-13-6-9-5-10(8(3)16)7(2)14-12(9)15-11/h5-6H,4H2,1-3H3
- InChI Key: JVVDCHXCEFXISH-UHFFFAOYSA-N
- SMILES: C(=O)(C1C(C)=NC2C(C=1)=CN=C(CC)N=2)C
Ethanone, 1-(2-ethyl-7-methylpyrido[2,3-d]pyrimidin-6-yl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-369537-1.0g |
1-{2-ethyl-7-methylpyrido[2,3-d]pyrimidin-6-yl}ethan-1-one |
2091717-61-0 | 1.0g |
$0.0 | 2023-03-02 |
Ethanone, 1-(2-ethyl-7-methylpyrido[2,3-d]pyrimidin-6-yl)- Related Literature
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Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
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5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
Additional information on Ethanone, 1-(2-ethyl-7-methylpyrido[2,3-d]pyrimidin-6-yl)-
Ethanone, 1-(2-ethyl-7-methylpyrido[2,3-d]pyrimidin-6-yl)- (CAS No. 2091717-61-0): A Comprehensive Overview
Ethanone, 1-(2-ethyl-7-methylpyrido[2,3-d]pyrimidin-6-yl)-, identified by its CAS number 2091717-61-0, is a significant compound in the field of pharmaceutical chemistry and drug discovery. This heterocyclic ketone derivative has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The compound belongs to the pyrido[2,3-d]pyrimidine class, a scaffold known for its biological activity and utility in developing therapeutic agents.
The molecular structure of Ethanone, 1-(2-ethyl-7-methylpyrido[2,3-d]pyrimidin-6-yl)- features a pyridine ring fused with a pyrimidine moiety, enhanced by ethyl and methyl substituents. This configuration contributes to its distinct chemical reactivity and biological interactions. The presence of the ketone group at the 1-position and the ethyl group at the 2-position of the pyrido[2,3-d]pyrimidine core further influences its pharmacological profile.
Recent research has highlighted the importance of pyrido[2,3-d]pyrimidine derivatives in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including anticancer, antiviral, and anti-inflammatory applications. The structural features of Ethanone, 1-(2-ethyl-7-methylpyrido[2,3-d]pyrimidin-6-yl)- make it a valuable candidate for further investigation in these fields.
In the context of drug discovery, the synthesis and characterization of this compound have been subjects of considerable interest. Advanced synthetic methodologies have been employed to optimize its production, ensuring high purity and yield. Techniques such as multi-step organic synthesis and purification protocols are crucial in obtaining the desired product for subsequent biological evaluations.
The biological activity of Ethanone, 1-(2-ethyl-7-methylpyrido[2,3-d]pyrimidin-6-yl)- has been explored through various in vitro assays. Studies have indicated potential interactions with biological targets relevant to several diseases. For instance, its ability to modulate enzyme activity and receptor binding has been investigated as a basis for developing novel therapeutic interventions.
One of the most compelling aspects of this compound is its versatility in drug design. The pyrido[2,3-d]pyrimidine core serves as a versatile scaffold that can be modified to enhance specific pharmacological properties. Researchers have been experimenting with different substituents to fine-tune its activity and selectivity. This adaptability makes Ethanone, 1-(2-ethyl-7-methylpyrido[2,3-d]pyrimidin-6-yl)- an attractive molecule for further development.
The pharmacokinetic properties of this compound are also under scrutiny. Understanding how it is absorbed, distributed, metabolized, and excreted (ADME) is essential for assessing its potential as a drug candidate. Preclinical studies are being conducted to evaluate these parameters and to identify any potential liabilities that need to be addressed.
Another area of interest is the computational modeling of Ethanone, 1-(2-ethyl-7-methylpyrido[2,3-d]pyrimidin-6-yl)-. Molecular docking studies have been employed to predict its interactions with biological targets. These simulations provide valuable insights into how the compound might bind to receptors or enzymes and can guide the design of more effective derivatives.
The future prospects for this compound are promising. Ongoing research aims to expand its therapeutic applications and to improve its pharmacological profile. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate progress in this field.
In conclusion, Ethanone, 1-(2-ethyl-7-methylpyrido[2,3-d]pyrimidin-6-yl)- (CAS No. 2091717-61-0) represents a significant advancement in pharmaceutical chemistry. Its unique structure and potential biological activity make it a valuable asset in drug discovery efforts. As research continues to uncover new applications for this compound, it is poised to play a crucial role in the development of novel therapeutic agents.
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